Regioisomeric Specificity: Comparative Physical Property Data for 4-(Aminomethyl)-3,5-dimethoxyphenol vs. its 2,6-Dimethoxy Isomer
The target compound, 4-(aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3), is a distinct regioisomer of 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7). While they share the same molecular formula (C9H13NO3, MW 183.20) [1][2], their different substitution patterns lead to a significant divergence in a key physical property. The 2,6-dimethoxy isomer (CAS 4973-51-7) is a crystalline solid with a reported melting point of 150-151 °C . In contrast, the 3,5-dimethoxy isomer (target compound) has no experimentally reported melting point, suggesting it is a liquid or low-melting solid at room temperature [2]. This difference in physical state directly impacts handling, storage, and solubility, making the 3,5-isomer a functionally distinct and non-interchangeable entity.
| Evidence Dimension | Melting Point (Solid State Property) |
|---|---|
| Target Compound Data | Not reported; likely liquid or low-melting solid |
| Comparator Or Baseline | 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7) - Melting Point: 150-151 °C |
| Quantified Difference | >150 °C difference in melting point; different physical state at ambient temperature |
| Conditions | Experimental measurement of the comparator compound; target compound property inferred from lack of published solid-state data in standard chemical databases. |
Why This Matters
For procurement, this difference dictates handling and storage protocols, as a liquid or low-melting solid requires different containment and temperature control than a high-melting crystalline powder, ensuring correct material is ordered for a specific synthetic procedure.
- [1] PubChem. (2025). Compound Summary for CID 24721636, 4-(Aminomethyl)-3,5-dimethoxyphenol. View Source
- [2] PubChem. (2025). Compound Summary for CID 13780487, 4-(Aminomethyl)-2,6-dimethoxyphenol. View Source
